molecular formula C10H19NO3S B2823815 4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine CAS No. 2249516-94-5

4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine

Cat. No.: B2823815
CAS No.: 2249516-94-5
M. Wt: 233.33
InChI Key: MPCLHAYKMYIYPE-UHFFFAOYSA-N
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Description

4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine typically involves the reaction of 3,5-dimethylmorpholine with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-Dimethylmorpholine+2-Chloroethanesulfonyl chlorideThis compound\text{3,5-Dimethylmorpholine} + \text{2-Chloroethanesulfonyl chloride} \rightarrow \text{this compound} 3,5-Dimethylmorpholine+2-Chloroethanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding sulfoxide or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Ethenylsulfonylethyl)-3,5-dimethylmorpholine can be compared with other similar compounds, such as:

    4-(2-Ethenylsulfonylethyl)morpholine: Lacks the dimethyl groups on the morpholine ring, which may affect its chemical reactivity and biological activity.

    3,5-Dimethylmorpholine: Does not contain the ethenylsulfonylethyl group, resulting in different chemical properties and applications.

    2-Chloroethanesulfonyl chloride: A precursor used in the synthesis of this compound, with distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the ethenylsulfonylethyl group and the dimethyl-substituted morpholine ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4-(2-ethenylsulfonylethyl)-3,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-4-15(12,13)6-5-11-9(2)7-14-8-10(11)3/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCLHAYKMYIYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1CCS(=O)(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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